molecular formula C22H28N2O3 B5824067 3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime

3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime

Cat. No. B5824067
M. Wt: 368.5 g/mol
InChI Key: YAYNGOKHOQNKCD-GFMRDNFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime, also known as IPP-OMe, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime is not fully understood. However, it is believed to act through the inhibition of various enzymes, including topoisomerase II and DNA polymerase. 3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime has also been shown to modulate the activity of ion channels, including voltage-gated potassium channels.
Biochemical and Physiological Effects:
3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime can inhibit the growth of cancer cells, induce apoptosis, and modulate the activity of ion channels. In vivo studies have shown that 3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime can reduce tumor growth and improve neurological function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime is its potential as a building block for the synthesis of functional materials. 3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime is also relatively easy to synthesize and purify, making it a useful tool for researchers. However, one of the main limitations of 3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime is its potential toxicity, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime. One potential direction is the investigation of its potential as an anti-tumor agent, particularly in combination with other drugs. Another direction is the study of its effects on ion channels, which could lead to the development of new drugs for the treatment of neurological disorders. Additionally, 3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime could be further investigated for its potential as a building block for the synthesis of functional materials.

Synthesis Methods

The synthesis of 3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime involves the reaction of 3-isopropyl-2,6-bis(4-methoxyphenyl)-4-chloroanilines with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The resulting product is then purified through recrystallization to obtain pure 3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime.

Scientific Research Applications

3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime has been extensively studied for its potential applications in various fields, including medicinal chemistry, neurobiology, and material science. In medicinal chemistry, 3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime has been investigated for its potential as an anti-tumor agent, as well as for its ability to inhibit the growth of cancer cells. In neurobiology, 3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime has been studied for its potential as a neuroprotective agent, as well as for its ability to modulate the activity of ion channels. In material science, 3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime has been investigated for its potential as a building block for the synthesis of functional materials.

properties

IUPAC Name

(NZ)-N-[2,6-bis(4-methoxyphenyl)-3-propan-2-ylpiperidin-4-ylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-14(2)21-20(24-25)13-19(15-5-9-17(26-3)10-6-15)23-22(21)16-7-11-18(27-4)12-8-16/h5-12,14,19,21-23,25H,13H2,1-4H3/b24-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYNGOKHOQNKCD-GFMRDNFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(NC(CC1=NO)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C\1C(NC(C/C1=N/O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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